REACTION_CXSMILES
|
C([O:3][CH:4]=[CH2:5])=C.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH:4](=[O:5])[CH:3]=[CH:10][CH2:11][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 120 hours under Argon
|
Duration
|
120 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil (~ 1.289 g.)
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on 25 g
|
Type
|
WASH
|
Details
|
of silica gel and elution with 1:9 parts by volume of ether
|
Type
|
CUSTOM
|
Details
|
petroleum ether (b.p. 30°-60°) gave 792 mg
|
Type
|
DISTILLATION
|
Details
|
This was further purified by Kugelrohr distillation at 36°/0.5 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][CH:4]=[CH2:5])=C.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH:4](=[O:5])[CH:3]=[CH:10][CH2:11][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 120 hours under Argon
|
Duration
|
120 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil (~ 1.289 g.)
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on 25 g
|
Type
|
WASH
|
Details
|
of silica gel and elution with 1:9 parts by volume of ether
|
Type
|
CUSTOM
|
Details
|
petroleum ether (b.p. 30°-60°) gave 792 mg
|
Type
|
DISTILLATION
|
Details
|
This was further purified by Kugelrohr distillation at 36°/0.5 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][CH:4]=[CH2:5])=C.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[CH:4](=[O:5])[CH:3]=[CH:10][CH2:11][CH2:6][CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 120 hours under Argon
|
Duration
|
120 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil (~ 1.289 g.)
|
Type
|
CUSTOM
|
Details
|
This was chromatographed on 25 g
|
Type
|
WASH
|
Details
|
of silica gel and elution with 1:9 parts by volume of ether
|
Type
|
CUSTOM
|
Details
|
petroleum ether (b.p. 30°-60°) gave 792 mg
|
Type
|
DISTILLATION
|
Details
|
This was further purified by Kugelrohr distillation at 36°/0.5 mmHg
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCCCCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |